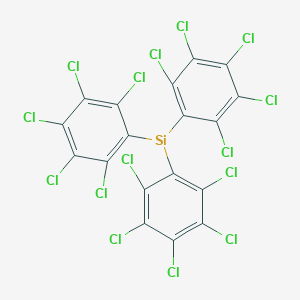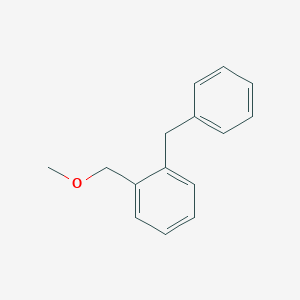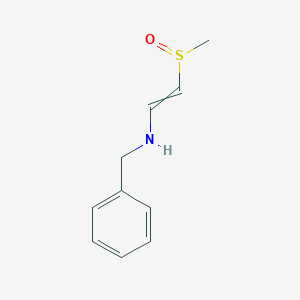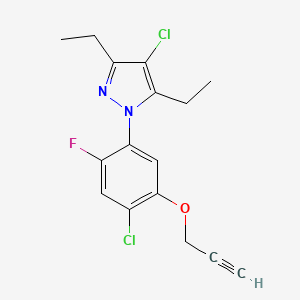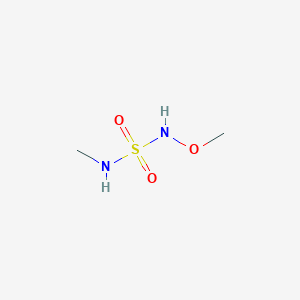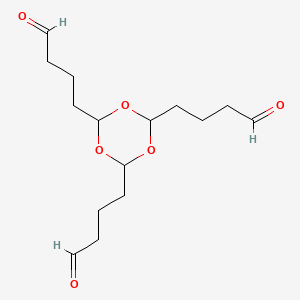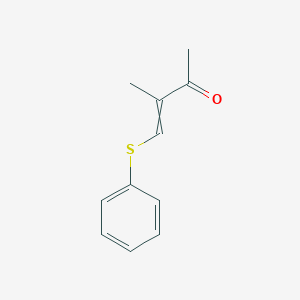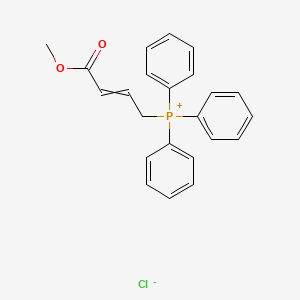
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable precursor, such as (4-Methoxy-4-oxobut-2-en-1-yl) chloride. The reaction is carried out under controlled conditions, often in the presence of a solvent like dichloromethane, and requires careful monitoring of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation may yield different oxo compounds, while substitution reactions can produce a variety of substituted phosphonium salts .
Scientific Research Applications
(4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism by which (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride exerts its effects involves its interaction with molecular targets and pathways. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-4-oxobutyl)(triphenyl)phosphonium: Similar in structure but differs in the position of the methoxy group.
(4-methoxy-4-oxobut-2-en-1-yl)phosphonic acid: Contains a phosphonic acid group instead of a phosphonium chloride group
Uniqueness
What sets (4-Methoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium chloride apart from similar compounds is its specific reactivity and the types of reactions it can undergo. Its unique structure allows for a wide range of chemical transformations, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
112537-95-8 |
|---|---|
Molecular Formula |
C23H22ClO2P |
Molecular Weight |
396.8 g/mol |
IUPAC Name |
(4-methoxy-4-oxobut-2-enyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C23H22O2P.ClH/c1-25-23(24)18-11-19-26(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-18H,19H2,1H3;1H/q+1;/p-1 |
InChI Key |
ISADPXNVZAOMJL-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


